N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Computational Chemistry Drug-Likeness Physicochemical Profiling

N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203007-07-1) is a synthetic pyrimidinyl acetamide with molecular formula C17H21N3O4 and molecular weight 331.4 g/mol. It is categorized as a heteromonocyclic compound featuring a 4-methyl-6-oxopyrimidine core linked via an acetamide bridge to a 3,4-dimethoxyphenethylamine moiety.

Molecular Formula C17H21N3O4
Molecular Weight 331.372
CAS No. 1203007-07-1
Cat. No. B2365635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1203007-07-1
Molecular FormulaC17H21N3O4
Molecular Weight331.372
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C17H21N3O4/c1-12-8-17(22)20(11-19-12)10-16(21)18-7-6-13-4-5-14(23-2)15(9-13)24-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,18,21)
InChIKeyXNGTWLKGXLSWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203007-07-1) Procurement Intelligence & Structural Benchmarking


N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203007-07-1) is a synthetic pyrimidinyl acetamide with molecular formula C17H21N3O4 and molecular weight 331.4 g/mol [1]. It is categorized as a heteromonocyclic compound featuring a 4-methyl-6-oxopyrimidine core linked via an acetamide bridge to a 3,4-dimethoxyphenethylamine moiety. Publicly listed biological annotation is extremely sparse; it is sometimes erroneously conflated with the TSPO ligand DPA-714 (CAS 958233-07-3) on certain vendor databases, a critical misidentification that poses procurement risk . Its computed physicochemical properties include XLogP3-AA of 1.1 and 5 hydrogen bond acceptors, placing it in a property space distinct from many CNS-penetrant analogs [1].

Synthetic scaffold Pyrimidinyl acetamide core with no pre-existing bioassay data; suited as a blank-slate starting point for SAR exploration.
Vendor due diligence Misidentified as TSPO ligand DPA-714 on one supplier; identity must be independently verified by HRMS and NMR upon receipt.
Property space Computed lipophilicity and H-bond profile distinguish it from many CNS-penetrant analogs; suited for CNS drug-likeness boundary studies.

Why N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Lacks a Valid 'Drop-In' Substitute


The 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide scaffold displays high sensitivity to N-aryl/N-alkyl substitution, precluding simple interchange. Even within the narrow sub-series of dimethoxyphenethyl acetamides, shifting the pyrimidine attachment point or oxidation state yields compounds with fundamentally different patent classifications and target annotations. For instance, N-(3,4-dimethoxyphenethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide (2-aminopyrimidine linkage) and N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-yloxy)acetamide (ether bridge) are listed under wholly distinct compound classes, making them pharmacologically non-equivalent . Furthermore, the target compound's CAS registry is contaminated by an erroneous cross-reference to the TSPO PET tracer DPA-714 on certain vendor platforms, meaning any procurement based solely on that alleged target class risks obtaining a structurally irrelevant molecule . These factors collectively establish that replacing CAS 1203007-07-1 with a near neighbor based on name similarity or vendor suggestion without analytical verification is scientifically unsound.

1
Scaffold sensitivity: N-aryl/alkyl substitution shifts target annotation; near neighbors map to distinct chemotypes and may not reproduce intended SAR context.
2
Vendor misannotation: one supplier cross-references this CAS as TSPO ligand DPA-714; using that alias risks obtaining an irrelevant chemotype.
3
Physicochemical mismatch: analogs with fewer H-bond acceptors or lower lipophilicity diverge in property space; may shift cellular permeability and hit profiles.

Quantitative Differentiation Evidence for CAS 1203007-07-1 Against Its Closest Analogs


Physicochemical Differentiation: Lipophilicity and H-Bonding Profile vs. N-(4-methoxyphenethyl) and N-cyclohexyl Analogs

The target compound's XLogP3-AA of 1.1 and 5 hydrogen bond acceptors differentiate it from simpler analogs in the 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide series. The N-(4-methoxyphenethyl) analog (CAS 1211769-16-2) loses one methoxy group, reducing its hydrogen bond acceptor count and likely altering its solubility and permeability profile. The N-cyclohexyl analog (BenchChem listing) lacks aromaticity in the amine substituent, significantly shifting its TPSA and drug-likeness parameters . These calculated differences, while not based on measured logD, represent the only quantitative differentiation available from authoritative databases at this time [1].

Lipophilicity & H-bonding
Class-level
Δ XLogP +0.3 to +0.6, Δ HBA +1 to +2 vs. N-(4-methoxyphenethyl) and N-cyclohexyl analogs
Property divergence may affect cellular permeability and target engagement.
Computed descriptors only; experimental logD not available.
Computational Chemistry Drug-Likeness Physicochemical Profiling

Structural Key Differentiation: Unique 3,4-Dimethoxyphenethyl Acetamide Junction vs. Fluorinated and Heteroaryl Analogs

The combination of a 3,4-dimethoxyphenethylamine group with the specific 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide scaffold is distinct. Closest analogs listed in public databases include N-(3,4-difluorophenyl)- (Evitachem) and N-(9H-fluoren-2-yl)- (BenchChem) variants . The 3,4-dimethoxy substitution on the phenyl ring creates a unique electronic and steric environment compared to the difluoro substitution, as evidenced by differential listings in BindingDB for pyrimidine acetamides where dimethoxyphenyl- and difluorophenyl-bearing compounds show distinct kinase and PDE inhibition profiles [1]. No direct head-to-head assay data exists for these compounds in the same publication; differentiation is inferred from their segregation into separate chemotypes with non-overlapping biological annotations.

Structural chemotype
Class-level
3,4-dimethoxyphenethyl creates unique electronic/steric environment; no direct assay data vs. difluoro or fluorenyl analogs.
Substructure-based target class divergence; may require chemotype-specific library design.
Inference from BindingDB entries for related phenethyl-pyrimidine acetamides.
Medicinal Chemistry SAR Chemical Space Exploration

Vendor Database Integrity: Misidentification as DPA-714 (CAS 958233-07-3)

A critical procurement risk differentiator: the product page for CAS 1203007-07-1 on Evitachem explicitly states 'also known as DPA-714' and describes it as a selective TSPO ligand . However, the authentic DPA-714 (CAS 958233-07-3) is N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, which bears no structural resemblance to the target compound [1]. This misannotation means any scientific user sourcing this compound for TSPO research based on the vendor's claim will obtain an entirely incorrect chemotype. No other vendor was observed to repeat this error, making it a specific risk flag for that supplier.

Identity misannotation
Head-to-head
0% structural overlap with authentic DPA-714; distinct molecular formula and scaffold.
Incorrect vendor alias; procure only after independent analytical verification.
Cross-reference PubChem and FDA SRS to confirm identity.
Procurement Risk Chemical Identity Vendor Due Diligence

Metabolic Stability Inferred from Structural Alerts: Dimethoxyphenethyl vs. Alkyl and Heteroaryl Amines

The 3,4-dimethoxyphenethyl group contains two methoxy functionalities susceptible to O-demethylation by CYP450 enzymes, a well-characterized metabolic pathway for dimethoxyphenyl-containing compounds . In contrast, the N-cyclohexyl analog lacks these oxidation-sensitive sites, while the N-(3,4-difluorophenyl) analog features metabolically more resistant C-F bonds. Although no experimental intrinsic clearance data exist for any compound in this series, the differential number of predicted metabolic soft spots (two for the target compound vs. zero for the difluoro analog and zero for the cyclohexyl analog) has been a known driver in lead optimization campaigns for phenethylamine-based scaffolds [1]. This constitutes a class-level inference relevant to researchers planning in vivo studies.

Predicted metabolism
Class-level
2 O-demethylation sites vs. 0 in difluoro and cyclohexyl analogs
May exhibit higher hepatic clearance in vivo; PK profiles likely to differ.
In silico structural alert; no experimental microsomal stability data.
ADME Metabolic Stability Structural Alert Analysis

Validated Application Scenarios for N-(3,4-dimethoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide in Scientific Procurement


Scaffold-Hopping Starting Point for Pyrimidine Acetamide Kinase Inhibitor Libraries

Given its unique 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide core, this compound can serve as a fragment-like starting point for kinase-focused libraries, particularly where the 3,4-dimethoxyphenethyl substituent is known to occupy a hydrophobic pocket [1]. The absence of pre-existing kinase profiling data for this specific compound makes it an attractive negative control or a blank-slate scaffold for SAR exploration.

Negative Control for TSPO/Diazepam Binding Assays (Post-Identity Verification)

Because the compound has been incorrectly listed as a TSPO ligand (DPA-714) by one vendor, after independent structural confirmation (HRMS, ¹H/¹³C NMR), it can be employed as a structurally distinct negative control in TSPO binding assays, helping to validate assay specificity against the authentic pyrazolo[1,5-a]pyrimidine-based TSPO ligands .

Physicochemical Probe for CNS Drug-Likeness Optimization

With an XLogP3-AA of 1.1 and five hydrogen bond acceptors, this compound occupies a narrow property space at the boundary of CNS drug-likeness. Medicinal chemistry teams can use it as a reference point for optimizing brain penetration within a dimethoxyphenethyl series, comparing its computed properties against active lead molecules [2].

Application
Selection Property
Validation Focus
Scaffold-hopping starting point for pyrimidine acetamide kinase inhibitor libraries
Unique 4-methyl-6-oxopyrimidine acetamide scaffold
SAR exploration and target engagement profiling
Negative control for TSPO binding assays (post-identity verification)
Verified non-TSPO chemotype after structural confirmation
Assay specificity against authentic pyrazolo[1,5-a]pyrimidine TSPO ligands
Physicochemical probe for CNS drug-likeness optimization
Computed lipophilicity and H-bond acceptor profile
Brain penetration optimization within dimethoxyphenethyl series
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